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Compound of Interest

Compound Name: Gratisin

Cat. No.: B1628355 Get Quote

Gratisin, a cyclic dodecapeptide antibiotic, presents a compelling subject for research in the

fields of microbiology and drug development. This document provides a comprehensive

technical overview of Gratisin, including its chemical properties, synthesis, and biological

activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data
Gratisin is chemically identified by the following properties:

Property Value Reference

CAS Number 37294-30-7 [1]

Molecular Formula C₇₈H₁₁₀N₁₄O₁₄ [1]

Molecular Weight 1467.8 g/mol [1]

IUPAC Name

cyclo(L-leucyl-D-phenylalanyl-

L-prolyl-D-tyrosyl-L-valyl-L-

ornithyl-L-leucyl-D-

phenylalanyl-L-prolyl-D-tyrosyl-

L-valyl-L-ornithyl)

[1]

Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of Gratisin.
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Solid-Phase Peptide Synthesis (SPPS) of Gratisin
The following protocol is an adapted method for the solid-phase synthesis of a cyclic

dodecapeptide like Gratisin, based on established Fmoc/tBu chemistry.

1. Resin Preparation and First Amino Acid Loading:

Select a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, for the

synthesis of a C-terminal acid peptide.

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or

dichloromethane (DCM), for 30-60 minutes.

For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid (Fmoc-L-

Orn(Boc)-OH) in anhydrous DCM with diisopropylethylamine (DIEA) and add to the swollen

resin. Allow the reaction to proceed for 1-2 hours.

Cap any unreacted sites on the resin using a solution of methanol/DIEA in DCM.

2. Peptide Chain Elongation:

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10

minutes, followed by a second treatment for 10-20 minutes to remove the Fmoc protecting

group from the N-terminus of the growing peptide chain.

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a

coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF. Add DIEA (6-10

equivalents) to activate the amino acid. Add the activated amino acid solution to the resin

and agitate for 1-2 hours.

Washing: Wash the resin with DMF to remove excess reagents.

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the

Gratisin sequence.

3. On-Resin Cyclization:
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After the linear peptide is assembled, selectively deprotect the side chains of the amino

acids that will form the cyclic bond (e.g., the carboxyl group of the N-terminal amino acid and

the amino group of a lysine or ornithine side chain if a head-to-tail cyclization is not

performed).

Perform the on-resin cyclization using a suitable coupling reagent like BOP or HBTU/HOBt in

DMF. The reaction time may vary from a few hours to overnight.

4. Cleavage and Deprotection:

Wash the resin with DCM and dry it.

Treat the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers

like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v), for 2-4 hours to

cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification and Characterization:

Precipitate the cleaved peptide in cold diethyl ether.

Purify the crude cyclic peptide using reversed-phase high-performance liquid

chromatography (RP-HPLC).

Characterize the purified Gratisin by mass spectrometry and NMR to confirm its identity and

purity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory
Concentration (MIC) Assay
This protocol outlines the determination of the MIC of Gratisin against bacterial strains using

the broth microdilution method.

1. Preparation of Bacterial Inoculum:

Culture the bacterial strain overnight on an appropriate agar medium.
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Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and

incubate until the culture reaches the logarithmic growth phase.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

Dilute the standardized suspension to the final inoculum concentration of approximately 5 x

10⁵ CFU/mL in the test medium.

2. Preparation of Gratisin Dilutions:

Prepare a stock solution of Gratisin in a suitable solvent (e.g., sterile deionized water or a

buffer containing 0.01% acetic acid and 0.2% bovine serum albumin to prevent peptide loss).

Perform serial two-fold dilutions of the Gratisin stock solution in a 96-well polypropylene

microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

Add the prepared bacterial inoculum to each well of the microtiter plate containing the

Gratisin dilutions.

Include a positive control (bacteria with no Gratisin) and a negative control (broth only).

Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

The MIC is the lowest concentration of Gratisin that completely inhibits the visible growth of

the bacteria.

Hemolytic Activity Assay
This protocol measures the ability of Gratisin to lyse red blood cells (RBCs), providing an

indication of its cytotoxicity.

1. Preparation of Red Blood Cell Suspension:
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Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

Centrifuge the blood to pellet the RBCs.

Wash the RBCs several times with sterile phosphate-buffered saline (PBS), removing the

supernatant and buffy coat after each wash.

Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

Prepare serial dilutions of Gratisin in PBS in a 96-well microtiter plate.

Add the RBC suspension to each well containing the Gratisin dilutions.

Include a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis)

and a negative control (RBCs in PBS only for 0% hemolysis).

Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

Centrifuge the plate to pellet the intact RBCs.

Transfer the supernatant to a new flat-bottom 96-well plate.

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin

release (e.g., 414 nm or 540 nm).

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Mechanism of Action and Signaling Pathways
The primary mechanism of action for many antimicrobial peptides, including cyclic peptides like

Gratisin, involves the disruption of the bacterial cell membrane.[2] Cationic regions of the

peptide are electrostatically attracted to the negatively charged components of bacterial

membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in
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Gram-positive bacteria.[2] Following this initial binding, the peptide can insert into the lipid

bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately

cell death.[2]

While direct membrane disruption is a key aspect, some antimicrobial peptides can also

interfere with bacterial signaling pathways.[3][4] These interactions can inhibit essential

processes such as biofilm formation and virulence factor production.[4] Two major bacterial

signaling systems that are potential targets for antimicrobial peptides are:

Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to

coordinate gene expression based on population density.[4][5][6] Some cyclic peptides have

been shown to act as inhibitors of QS, thereby disrupting bacterial virulence and biofilm

formation.[5][6]

Two-Component Systems (TCS): These systems enable bacteria to sense and respond to

environmental stimuli.[7] Membrane-active peptides can potentially interfere with the sensor

histidine kinases of TCSs located in the cell membrane, thereby disrupting downstream

signaling cascades that are often involved in antibiotic resistance.[7]

The specific interactions of Gratisin with these signaling pathways have not been extensively

studied and represent a promising area for future research.

Logical Workflow for Gratisin Research
The following diagram illustrates a logical workflow for the investigation of Gratisin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2017.00073/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2017.00073/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285644/
https://www.mdpi.com/1660-3397/20/2/85
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285644/
https://www.mdpi.com/1660-3397/20/2/85
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526388/
https://www.benchchem.com/product/b1628355?utm_src=pdf-body
https://www.benchchem.com/product/b1628355?utm_src=pdf-body
https://www.benchchem.com/product/b1628355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Characterization

Biological Activity Assessment

Mechanism of Action Studies

Solid-Phase Peptide Synthesis RP-HPLC Purification Mass Spec & NMR

MIC Assay
(Antimicrobial Activity)

Pure Gratisin

Hemolytic Assay
(Cytotoxicity)

Pure Gratisin

Membrane Interaction
(e.g., Membrane Potential Assay)

Signaling Pathway Analysis
(e.g., Quorum Sensing Inhibition)

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of

Gratisin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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